(R)-N-(Piperidin-3-yl)isonicotinamide dihydrochloride
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Overview
Description
®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to an isonicotinamide moiety, and it is commonly used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride typically involves the reaction of isonicotinic acid with piperidine under specific conditions. The process may include steps such as:
Formation of Isonicotinoyl Chloride: Isonicotinic acid is first converted to isonicotinoyl chloride using thionyl chloride.
Amidation Reaction: The isonicotinoyl chloride is then reacted with ®-piperidine to form ®-N-(Piperidin-3-yl)isonicotinamide.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the isonicotinamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or isonicotinamide derivatives.
Scientific Research Applications
®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
- ®-N-(Piperidin-3-yl)nicotinamide
- ®-N-(Piperidin-3-yl)pyridine-3-carboxamide
Uniqueness
®-N-(Piperidin-3-yl)isonicotinamide dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H17Cl2N3O |
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Molecular Weight |
278.18 g/mol |
IUPAC Name |
N-piperidin-3-ylpyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H |
InChI Key |
DJQHHLNIWFFUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
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